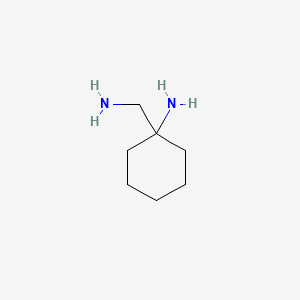

1-(Aminomethyl)cyclohexan-1-amine

Description

Significance of Cycloaliphatic Diamines in Contemporary Chemical Research

Cycloaliphatic diamines are organic compounds that feature two amino functional groups attached to a cyclic aliphatic hydrocarbon framework. These molecules are of considerable importance in modern chemical research and industry for several reasons. They serve as crucial monomers in the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. The incorporation of a cycloaliphatic ring into the polymer backbone can impart desirable properties like enhanced thermal stability, rigidity, and resistance to UV degradation and oxidation when compared to their linear aliphatic or aromatic counterparts. chemicalbook.com

Furthermore, cycloaliphatic diamines are widely used as curing agents for epoxy resins, leading to materials with excellent chemical resistance and mechanical strength, suitable for demanding applications in coatings, adhesives, and composites. sigmaaldrich.com Their structural diversity, including the potential for stereoisomerism, also makes them valuable as ligands in coordination chemistry and as building blocks in the synthesis of complex organic molecules and pharmaceuticals. scbt.commdpi.com The reactivity of the amine groups allows for a wide range of chemical transformations, making them versatile intermediates in organic synthesis. nih.gov

Overview of 1-(Aminomethyl)cyclohexan-1-amine as a Pivotal Research Subject

Within the diverse family of cycloaliphatic diamines, this compound stands out due to its unique structural arrangement. It is a geminal diamine, meaning both an amino group and an aminomethyl group are attached to the same carbon atom of the cyclohexane (B81311) ring. nih.govgoogle.com This specific configuration has made it a compound of interest, primarily as a key intermediate in the synthesis of other molecules. While direct research applications of this compound as a standalone functional material are not extensively documented, its role as a precursor is a significant area of its research utility. The majority of published research involving this compound centers on its use in the synthesis of more complex molecules, where its unique structure is a critical starting point.

Foundational Structural Considerations for Research Utility within the Diamine Class

The research utility of any chemical compound is intrinsically linked to its molecular structure. For this compound, two key features are of paramount importance: the cycloaliphatic core and the geminal diamine functionality.

The cyclohexane ring provides a rigid, three-dimensional scaffold. This is in contrast to linear aliphatic chains, which are more flexible. This rigidity can be advantageous in applications such as polymer science, where it can lead to materials with higher glass transition temperatures and improved mechanical properties.

The geminal diamine arrangement, where two amino groups are attached to the same carbon atom, is a relatively uncommon and reactive functional group. Geminal diamines containing N-H bonds are known to be intermediates in various chemical reactions and can be unstable, particularly in aqueous environments where they may eliminate an amine to form an iminium ion. scbt.com This inherent reactivity is a crucial consideration in its handling and in the design of synthetic pathways that utilize this compound. The presence of two primary amine groups with different steric environments (one directly on the ring and one on a methyl substituent) also offers potential for selective functionalization, a feature of interest in synthetic chemistry.

Detailed Research Findings

While the body of research focusing directly on this compound as an end-product is limited, its utility as a chemical intermediate is well-established.

A significant area of research involving this compound is its role as a precursor in the synthesis of pharmaceuticals. Its structural framework is a key component in building more complex molecules with biological activity. For instance, derivatives of this diamine are central to the structure of certain therapeutic agents.

While direct studies on the coordination chemistry of this compound are not widely reported, research on its close derivatives, such as 1-(aminomethyl)-1-cyclohexane acetic acid (Gabapentin), provides insight into its potential as a ligand. Studies have shown that Gabapentin (B195806) can form coordination complexes with metal ions like cobalt and nickel. tsijournals.com In these complexes, the amino and carboxylate groups of the Gabapentin molecule coordinate with the metal center. This suggests that this compound, with its two primary amine groups, could also act as a chelating ligand, forming stable complexes with various metal ions. Such complexes could have potential applications in catalysis or materials science, representing an area for future research exploration.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| CAS Number | 5062-67-9 |

| Appearance | Solid |

This data is compiled from publicly available chemical supplier information. scbt.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-6-7(9)4-2-1-3-5-7/h1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDMSCUTQSXHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198667 | |

| Record name | Cyclohexanemethanamine, 1-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5062-67-9 | |

| Record name | 1-Aminocyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5062-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylamine, 1-aminomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine, 1-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1 Aminomethyl Cyclohexan 1 Amine and Its Key Derivatives

Direct Synthetic Routes to 1-(Aminomethyl)cyclohexan-1-amine

Direct methods for the synthesis of this compound are not extensively documented in publicly available literature, suggesting that multi-step syntheses are more common. However, one potential direct route could involve a modified Strecker synthesis. The classical Strecker synthesis produces α-amino acids from aldehydes or ketones. bldpharm.comnih.gov A variation of this reaction, starting from a suitable precursor, could theoretically yield the target diamine.

The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. bldpharm.com For the synthesis of this compound, a plausible, though not explicitly reported, approach could start from a protected 1-aminocyclohexanecarbaldehyde. The aldehyde would first react with ammonia and cyanide to form an α-aminonitrile intermediate. Subsequent reduction of the nitrile group would then yield the final diamine.

Indirect Synthesis via Strategic Precursor Transformation

Indirect synthetic routes, which involve the transformation of functional groups on a pre-formed cyclohexane (B81311) ring, are more established for preparing this compound and its derivatives.

Reduction of Corresponding Nitro Compounds

A viable indirect route involves the reduction of a dinitro or a nitro-amino precursor. For instance, the synthesis could proceed from 1,1-bis(nitromethyl)cyclohexane. The reduction of both nitro groups would lead to the desired this compound. Various reducing agents are effective for the conversion of nitro groups to primary amines, including catalytic hydrogenation (e.g., using a platinum or palladium catalyst) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).

A related approach involves the reduction of a nitro-nitrile precursor, such as 1-cyano-1-(nitromethyl)cyclohexane. Selective reduction of the nitro group followed by the reduction of the nitrile would yield the target diamine. A Chinese patent describes a method for synthesizing 1-(aminomethyl)cyclohexylacetic acid, a related compound, via a 1-(nitromethyl)cyclohexylacetic acid derivative, highlighting the utility of nitro-containing intermediates. core.ac.uk

| Starting Material | Reducing Agent | Product | Reference |

| Aromatic Nitro Compounds | Samarium(0) metal, 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Aromatic Amines | wikipedia.org |

| Nitroarenes | Methylhydrazine, Cobalt catalyst | Arylamines | wikipedia.org |

Amidation and Subsequent Rearrangement Reactions

Rearrangement reactions provide powerful and versatile methods for the synthesis of amines and their derivatives from carboxylic acid derivatives. These reactions, which involve the migration of a group from a carbon atom to a nitrogen atom, are particularly useful for accessing complex amine structures.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine, carbamate (B1207046), or urea (B33335). wikipedia.orgorganic-chemistry.orgunacademy.com This reaction is known for its high tolerance of various functional groups and proceeds with retention of stereochemistry.

For the synthesis of derivatives of this compound, a dicarboxylic acid such as cyclohexane-1,1-dicarboxylic acid could serve as a starting point. Conversion of both carboxylic acid groups to acyl azides, followed by a double Curtius rearrangement, would yield a diisocyanate. Subsequent hydrolysis of the diisocyanate would produce the target diamine. Alternatively, trapping the diisocyanate with an alcohol or an amine would lead to the corresponding dicarbamate or diurea derivatives. The Darapsky degradation, a variation of the Curtius rearrangement, allows for the synthesis of amino acids from α-cyanoesters, further illustrating the versatility of this reaction family. wikipedia.org

| Starting Material | Key Reagent(s) | Intermediate | Final Product Type | Reference |

| Carboxylic Acid | Acyl Azide | Isocyanate | Amine, Carbamate, Urea | organic-chemistry.orgunacademy.com |

| α-Cyanoester | Hydrazine, Nitrous Acid | Acyl Azide | Amino Acid | wikipedia.org |

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. libretexts.orgrsc.org This reaction is typically carried out using a halogen (such as bromine) and a strong base. masterorganicchemistry.com

A key application that highlights the potential of this rearrangement for synthesizing compounds related to this compound is the synthesis of gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid). This synthesis involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. libretexts.orgrsc.org

Following this precedent, a plausible route to this compound would start with cyclohexane-1,1-dicarboxylic acid. This diacid can be converted to the corresponding diamide (B1670390), cyclohexane-1,1-dicarboxamide. A double Hofmann rearrangement on this diamide would then yield the target this compound.

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| Primary Amide | Br₂, NaOH | Isocyanate | Primary Amine | libretexts.orgrsc.org |

| 1,1-Cyclohexanediacetic acid monoamide | (not specified) | (not specified) | Gabapentin | libretexts.orgrsc.org |

The Lossen rearrangement is another method for converting a carboxylic acid derivative, in this case, a hydroxamic acid, into an isocyanate. unacademy.com The reaction proceeds by the rearrangement of an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid. unacademy.com The resulting isocyanate can then be hydrolyzed to a primary amine or reacted with other nucleophiles to form ureas or carbamates.

While specific applications of the Lossen rearrangement for the synthesis of this compound are not readily found in the literature, a hypothetical pathway can be envisioned. Starting from cyclohexane-1,1-dicarboxylic acid, the corresponding dihydroxamic acid could be prepared. Subsequent activation of the hydroxamic acid groups followed by a double Lossen rearrangement would generate the diisocyanate, which could then be converted to the diamine or its derivatives. Recent developments have shown that the Lossen rearrangement can proceed directly from free hydroxamic acids under certain conditions, offering a potentially milder route.

| Starting Material | Key Feature | Intermediate | Final Product Type | Reference |

| Hydroxamic Acid (O-activated) | Rearrangement of activated hydroxamic acid | Isocyanate | Amine, Urea, Carbamate | unacademy.com |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a cornerstone in the synthesis of this compound and its derivatives, offering efficient and scalable routes from various precursors. This section explores the hydrogenation of nitrile, imine, and nitro functionalities to afford the target diamine.

Hydrogenation of Nitrile Precursors

The reduction of dinitriles is a direct and common method for preparing diamines. In the context of this compound, the corresponding precursor is 1-cyanocyclohexaneacetonitrile. The catalytic hydrogenation of this dinitrile involves the simultaneous reduction of both nitrile groups to primary amines.

A typical procedure involves the use of a catalyst such as Raney Nickel (Raney-Ni) in a suitable solvent like ethanol (B145695). The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. For instance, the hydrogenation of cyclohexanecarbonitrile (B123593), a related monofunctional nitrile, to (aminomethyl)cyclohexane can be achieved with high efficiency. chemicalbook.com In a specific example, cyclohexanecarbonitrile was hydrogenated using Raney-Ni in ethanol under a hydrogen pressure of 5 MPa at 88°C for 30 minutes, resulting in a 91% yield of cyclohexanemethylamine. chemicalbook.com This methodology can be extrapolated to the synthesis of this compound from its dinitrile precursor.

Table 1: Reaction Conditions for Hydrogenation of Nitrile Precursors

| Precursor | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| Cyclohexanecarbonitrile | Raney-Ni | Ethanol | 5 | 88 | 0.5 | (Aminomethyl)cyclohexane | 91 | chemicalbook.com |

Note: This table presents data for a related monofunctional nitrile, illustrating a common methodology applicable to dinitrile precursors.

Hydrogenation of Imine Intermediates

The catalytic hydrogenation of imines is another effective strategy for the synthesis of amines. This method can be applied to the synthesis of this compound through the reduction of a suitable cyclic imine precursor. The enantioselective hydrogenation of cyclic imines, in particular, has been a subject of significant research, allowing for the synthesis of chiral cyclic amines with high enantioselectivities. rsc.org

For example, iridium complexes with chiral phosphine (B1218219) ligands, such as (R,R)-f-spiroPhos, have been successfully employed as catalysts for the highly enantioselective hydrogenation of cyclic 2-aryl imines under mild conditions. rsc.org This approach provides the corresponding chiral cyclic amines in excellent enantiomeric excess (up to 98% ee). rsc.org While a direct application to a precursor of this compound is not explicitly detailed in the provided search results, the principle of imine hydrogenation is a well-established and powerful tool in amine synthesis. rsc.orgnih.gov Furthermore, metal-free hydrogenation of imines has also been achieved using H₂ and B(C₆F₅)₃, resulting in the formation of N-cyclohexylammonium hydridoborate salts. nih.gov

Hydrogenation of Nitro Group to Amino Group

The reduction of nitro compounds is a fundamental transformation in organic chemistry to produce amines. wikipedia.orgorganic-chemistry.org This method can be employed to synthesize this compound if a suitable nitro-containing precursor is available. Various reagents and catalytic systems are effective for the reduction of both aliphatic and aromatic nitro groups. wikipedia.org

Commonly used methods for nitro group reduction include:

Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While Pd/C is highly effective, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is a good alternative, especially when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Mediated Reductions: Metals such as iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) in acidic conditions provide mild and selective reduction of nitro groups. commonorganicchemistry.comyoutube.comresearchgate.net Zinc powder in aqueous solutions of chelating ethers has also been reported as a mild and environmentally friendly method. researchgate.net

Metal-Free Reductions: A combination of HSiCl₃ and a tertiary amine offers a metal-free alternative for the reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org

Michael Addition Processes

The Michael addition, or conjugate addition, is a versatile carbon-carbon bond-forming reaction that can be utilized in the synthesis of complex molecules. organic-chemistry.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.org While a direct application of the Michael addition for the synthesis of this compound is not explicitly described in the provided context, the principles of this reaction are relevant for the construction of substituted cyclohexane rings and the introduction of nitrogen-containing functionalities.

A related reaction, the aza-Michael addition, involves the addition of an amine nucleophile to an activated alkene. frontiersin.org This reaction is widely used in the synthesis of biologically active compounds and can proceed readily at room temperature. frontiersin.org Cascade reactions involving an aza-Michael addition followed by a cyclization are particularly powerful for creating complex heterocyclic structures, such as N-substituted pyrrolidones from itaconic acid and primary amines. frontiersin.org

Furthermore, organocatalysis has emerged as a powerful tool for promoting asymmetric Michael additions. For example, chiral primary amines derived from cinchona alkaloids can catalyze the direct and vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity. nih.gov This demonstrates the potential of Michael-type reactions in constructing stereochemically rich cyclohexyl systems.

Stereochemical Control and Enantioselective Synthesis in this compound Related Structures

The development of synthetic methods that allow for precise control over stereochemistry is crucial, particularly in the synthesis of chiral molecules for pharmaceutical and other applications. This section focuses on the enantioselective synthesis of chiral analogues related to this compound.

Enantioselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral amines and their derivatives has been a major focus of research, with several powerful strategies emerging. These approaches are applicable to the synthesis of chiral analogues of this compound, where one or both of the stereocenters on the cyclohexane ring are controlled.

One prominent strategy is the catalytic enantioselective reduction of imines . As mentioned previously, the use of chiral catalysts, such as iridium complexes with chiral phosphine ligands, allows for the highly enantioselective hydrogenation of cyclic imines to produce chiral cyclic amines. rsc.org This method offers a direct route to enantiomerically enriched products.

Another powerful approach is the asymmetric Michael addition . Organocatalysts, such as chiral primary amines, can facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. nih.govrsc.org This allows for the creation of new stereocenters with high levels of stereocontrol. For example, the enantioselective synthesis of thio-substituted cyclobutanes has been achieved via a sulfa-Michael addition using a chiral cinchona-based squaramide catalyst. rsc.org This principle can be extended to the synthesis of chiral cyclohexyl systems.

The enantioselective synthesis of α-amino acids also provides valuable insights and methodologies. For instance, the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved using an alkylidene carbene 1,5-C-H insertion reaction as a key step. nih.gov Such strategies for creating stereodefined cyclic amino acids can be adapted for the synthesis of chiral cyclohexyl diamine analogues.

Furthermore, the development of catalytic asymmetric iminium ion cyclization reactions, using chiral Brønsted acids like BINOL-derived N-triflyl phosphoramides, has enabled the synthesis of 1-aminoindene derivatives with high enantioselectivity. rsc.org This type of intramolecular cyclization offers a powerful method for constructing chiral cyclic amine structures.

Diastereomeric Mixture Control in Product Formation

The stereoselective synthesis of highly substituted cyclohexylamine (B46788) derivatives, including structures analogous to this compound, presents a significant challenge in organic synthesis due to the need to control the formation of multiple stereocenters. nih.gov The development of methods that allow for precise control over the diastereomeric outcome is crucial for accessing specific isomers with desired pharmacological properties. Research into the synthesis of functionalized cyclohexylamines has explored various strategies to achieve high diastereoselectivity.

One notable approach involves the use of photoredox catalysis in an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govnih.gov This method provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. The reaction proceeds under mild conditions and demonstrates good functional-group compatibility. nih.govnih.gov The control over diastereoselectivity is influenced by several factors, including the choice of photocatalyst, solvent, and the potential use of a chiral co-catalyst. For instance, the incorporation of a chiral phosphoric acid (CPA) has been shown to induce moderate to good enantioselectivity while maintaining excellent diastereoselectivity. nih.gov

Mechanistic studies suggest that the reaction proceeds through a single-electron transfer (SET) process, generating an amino radical cation that undergoes ring-opening to form a benzyl (B1604629) radical cation intermediate. nih.gov The subsequent radical addition and cyclization steps are key to establishing the stereochemistry of the final product. The inherent steric and electronic properties of the reactants and intermediates play a crucial role in directing the diastereochemical outcome. The formation of adjacent tertiary and all-carbon quaternary stereocenters, a feature relevant to derivatives of this compound, is a particular challenge that can be addressed by such advanced catalytic systems. nih.gov

Table 1: Factors Influencing Diastereoselectivity in the Synthesis of Cyclohexylamine Derivatives

| Factor | Description | Impact on Diastereoselectivity |

| Photocatalyst | An iridium-based photocatalyst is often employed to initiate the reaction via a single-electron transfer process. nih.gov | The choice of photocatalyst can influence the efficiency of the radical generation and subsequent stereoselective steps. |

| Chiral Co-catalyst | A chiral phosphoric acid (CPA) can be used in conjunction with the photocatalyst. nih.gov | Induces enantioselectivity and can enhance diastereoselectivity by creating a chiral environment around the reacting species. |

| Solvent | The reaction medium can affect the stability and reactivity of the intermediates. | The polarity and coordinating ability of the solvent can influence the transition state energies, thereby affecting the diastereomeric ratio. |

| Substrate Structure | The steric bulk and electronic nature of the substituents on both the amine and the vinylketone starting materials. nih.gov | Significantly directs the approach of the reactants and the conformation of the transition state, leading to a preferred diastereomer. |

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds and their intermediates is of growing importance to minimize environmental impact and enhance economic viability. For this compound and its derivatives like gabapentin, research has explored more environmentally benign synthetic routes. researchgate.netnih.gov These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A key area of exploration is the use of solvent-free or "neat" reaction conditions. The synthesis of gabapentin derivatives has been successfully demonstrated without the use of a solvent, which significantly reduces the environmental footprint of the process. researchgate.net For example, the reaction of gabapentin with acid chlorides can be carried out by simply mixing the neat reactants. researchgate.net This approach not only eliminates solvent waste but can also lead to simpler work-up procedures and potentially higher reaction rates.

Another green strategy involves the use of safer and more environmentally friendly reagents and catalysts. For instance, some synthetic routes to gabapentin involve a Hofmann rearrangement, which traditionally uses hazardous reagents like sodium hypochlorite (B82951). google.com Alternative, greener methods are continuously being sought. Furthermore, the use of dilute sulfuric acid instead of concentrated acid in certain steps of gabapentin synthesis has been shown to be more environmentally friendly and avoids issues like foaming. googleapis.com The development of catalytic processes, including biocatalysis, also aligns with green chemistry principles by offering high selectivity and milder reaction conditions. The direct synthesis of cyclohexylamine from nitrobenzene (B124822) using reusable bimetallic catalysts is an example of a greener approach to forming the core cyclohexylamine structure. rsc.org

The greenness of an analytical method for the detection of gabapentin has also been assessed using tools like the Analytical GREEnness (AGREE) calculator, highlighting a broader commitment to environmentally conscious practices throughout the lifecycle of a pharmaceutical compound. nih.govrsc.org

Table 2: Application of Green Chemistry Principles in the Synthesis of Gabapentin Derivatives

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Waste Prevention | Solvent-free synthesis of gabapentin derivatives. researchgate.net | Reaction of gabapentin with benzoyl chloride without a solvent, leading to a high yield and easy work-up. researchgate.net |

| Atom Economy | Utilizing reactions with high atom economy, such as addition reactions. | The [4+2] cycloaddition for cyclohexylamine synthesis is an example of an atom-economical reaction. nih.gov |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives or eliminating them entirely. researchgate.net | Performing reactions in water or under solvent-free conditions reduces volatile organic compound (VOC) emissions. researchgate.netresearchgate.net |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. | Reduces energy consumption compared to traditional heating methods. |

| Use of Renewable Feedstocks | Investigating the synthesis of precursors from biomass. | While not yet standard for this compound, it is a key area of green chemistry research for amine synthesis. |

| Reduce Derivatives | Developing synthetic routes that avoid unnecessary protection and deprotection steps. | Simplifies the overall process, reducing reagent use and waste generation. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. rsc.org | Reusable catalysts, such as heterogeneous metal catalysts, improve efficiency and reduce waste. rsc.org |

| Designing for Degradation | Not directly applicable to synthesis but relevant to the lifecycle of the compound. | |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize byproduct formation. | |

| Inherently Safer Chemistry for Accident Prevention | Avoiding the use of highly reactive and hazardous reagents like triphosgene (B27547) or sodium hypochlorite where possible. google.comgoogleapis.com | Replacement of concentrated acids with dilute acids improves operational safety. googleapis.com |

Derivatization Chemistry and Advanced Analog Development of 1 Aminomethyl Cyclohexan 1 Amine

Synthesis of Gabapentin (B195806) (1-(Aminomethyl)cyclohexaneacetic Acid) and its Research Implications

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely recognized pharmaceutical compound. researchgate.net Its synthesis from precursors that establish the core 1-(aminomethyl)cyclohexan-1-amine structure highlights significant research in organic synthesis. One common and commercially relevant pathway begins with cyclohexanone (B45756) and proceeds through several key intermediates. google.com

The process often involves the reaction of cyclohexanone with ethyl cyanoacetate (B8463686) in the presence of ammonia (B1221849) to form a dicyano cyclic imide intermediate. google.com This intermediate then undergoes acid hydrolysis to yield 1,1-cyclohexane diacetic acid. google.com Subsequent dehydration of this diacid produces the corresponding cyclic anhydride (B1165640). google.commdpi.com Treatment of the anhydride with ammonia or an ammonia precursor affords 1,1-cyclohexane diacetic acid monoamide, a crucial intermediate. google.commdpi.comprepchem.com The final step to produce Gabapentin is a Hofmann rearrangement of the 1,1-cyclohexane diacetic acid monoamide. mdpi.comprepchem.com This multi-step synthesis demonstrates the conversion of a simple cyclic ketone into a complex amino acid derivative.

Alternative methods for the final conversion from gabapentin hydrochloride to the free amino acid form have also been developed, utilizing reagents like epoxides (e.g., propylene (B89431) oxide) in non-aqueous organic solvents to precipitate the final product. d-nb.info

Intramolecular Cyclization Reactions in Gabapentin Formation

A significant aspect of Gabapentin's chemistry is its propensity to undergo intramolecular cyclization, not as a synthetic step towards its formation, but as a primary degradation pathway. organic-chemistry.orgprepchem.com This reaction leads to the formation of a five-membered lactam, a toxic impurity. nih.gov The process involves a nucleophilic attack by the alkyl amine on the carboxylate carbonyl group, followed by dehydration. organic-chemistry.org

The stability of Gabapentin is a critical factor, with studies showing that mechanical stress, such as milling, can induce the formation of disordered crystalline forms that are more prone to this degradation. organic-chemistry.orgnih.gov The rate of this lactamization is pH-dependent, with minimum degradation observed between pH 5.5 and 6. organic-chemistry.org

Mechanism and Synthesis of Gabapentin-Lactams

The formation of gabapentin-lactam is a well-studied intramolecular condensation reaction. prepchem.com Computational studies using density functional theory (DFT) have elucidated the energy landscape of this process. The reaction proceeds from the zwitterionic form of Gabapentin. prepchem.com A key step is the conversion of the stable crystalline form of Gabapentin to a more reactive, disordered form. From this unstable geometry, a transition state leads to the formation of the gabapentin-lactam. The thermodynamic stability of the resulting lactam is significantly higher than that of the parent Gabapentin molecule, which explains the experimental preference for this cyclization to occur, especially under conditions of heat or low humidity.

The kinetics of this degradation have been modeled to understand the influence of environmental factors and pharmaceutical excipients. nih.gov It has been shown that moisture can, in some cases, decrease the rate of lactam formation by helping to anneal the disordered, more reactive forms of Gabapentin back to a more stable crystalline state. nih.gov

Formation of Substituted Cyclohexanamines and Diamines

The primary amine groups of this compound offer reactive sites for the synthesis of various substituted derivatives, leading to the development of new chemical entities with potentially unique properties.

Piperidine-Substituted Cyclohexanamine Derivatives

A notable derivative is 1-(1-aminomethylcyclohexyl)piperidine. The synthesis of this compound starts from cyclohexanone, which is reacted with piperidine (B6355638) hydrochloride and potassium cyanide. This reaction forms the intermediate 1-(1-cyanocyclohexyl)piperidine. Subsequent reduction of the nitrile group would yield the final diamine product where one of the original amino groups of a conceptual 1,1-diaminocyclohexane is replaced by a piperidine ring.

In a broader context, the piperidine ring is often used as a bioisosteric replacement for cyclohexane (B81311) rings in medicinal chemistry to improve properties like polarity and hydrolytic stability. Synthetic strategies for creating substituted piperidines are extensive and include methods like the conjugate addition to dihydropyridinones followed by further functionalization. prepchem.com

Allyl-Substituted Cyclohexanamine Analogues

The synthesis of N-allyl derivatives of this compound can be approached through standard N-alkylation reactions. While specific literature for the direct allylation of this particular diamine is not prevalent, general methods for the synthesis of homoallylic amines are well-established. These often involve the reaction of ketimines with allyl boronates, promoted by a catalyst, to create α-tertiary homoallylic amines. Such methods could theoretically be adapted for the derivatization of the amine functionalities present in the parent compound.

Trimethyl-Substituted Cyclohexanamine Derivatives

A trimethyl-substituted analog, 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane, has been synthesized and utilized in materials science. This compound, which features three methyl groups on the cyclohexane ring, serves as a chain extender in the production of polyurethanes. Its synthesis is related to that of isophorone (B1672270) diamine, indicating that the core structure is derived from isophorone, a trimer of acetone. The corresponding diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane, is a key precursor in these synthetic routes.

Triazolyl-Substituted Cyclohexanamine Derivatives

The synthesis of triazolyl-substituted cyclohexanamine derivatives represents a significant area of research, driven by the diverse biological activities associated with the triazole moiety. nih.govnih.govscielo.br Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and their incorporation into the this compound scaffold can lead to novel molecules with unique pharmacological profiles. The development of these derivatives often involves multi-step synthetic procedures that include ring-closure reactions to form the triazole ring. scielo.br

One common strategy for synthesizing such derivatives is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. beilstein-journals.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne. In the context of this compound, one of the amine groups can be functionalized with an azide or an alkyne, which then participates in the cycloaddition reaction. For instance, a library of multi-substituted pyrazole-triazole hybrids has been synthesized using this methodology, highlighting its versatility. beilstein-journals.org

Another approach involves the reaction of amidoximes with nitriles in the presence of a copper catalyst, which yields disubstituted 1,2,4-triazoles. nih.gov The synthesis of pyridyl-substituted thiazolyl triazole derivatives has also been reported, demonstrating the potential for creating complex heterocyclic systems with potential antimicrobial and antioxidant activities. scielo.br These synthetic strategies often require careful control of reaction conditions to achieve the desired products in good yields. The characterization of these novel compounds is typically accomplished using spectroscopic techniques such as NMR and mass spectrometry. nih.gov

| Derivative Type | Synthetic Method | Key Features | Potential Applications |

| Pyrazole-Triazole Hybrids | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) beilstein-journals.org | Facile N-functionalization of the pyrazole (B372694) before triazole attachment. beilstein-journals.org | Drug discovery, development of new drug-like molecules. beilstein-journals.org |

| Disubstituted 1,2,4-Triazoles | Copper-catalyzed reaction of amidoximes and nitriles. nih.gov | Formation of both symmetrically and unsymmetrically substituted triazoles. nih.gov | Fungicidal and herbicidal activities. nih.gov |

| Pyridyl-Substituted Thiazolyl Triazoles | Multi-step synthesis including triazole and thiazole (B1198619) ring closure. scielo.br | Combination of three bioactive heterocyclic rings. scielo.br | Antimicrobial and antioxidant agents. scielo.brscielo.br |

Diversification via Amine Functional Group Modification

The presence of two primary amine groups in this compound offers numerous possibilities for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. Alkylation, acylation, and condensation reactions are common strategies employed to functionalize these amine groups.

Alkylation Reactions

Alkylation of the amine groups of this compound introduces alkyl substituents, which can significantly alter the compound's steric and electronic properties. One-pot N-alkylation of primary amines to secondary amines can be achieved using gold clusters supported on porous coordination polymers. d-nb.info This method can proceed through sequential oxidation/hydrogenation or via N-alkylation with an alcohol under an inert atmosphere. d-nb.info The size of the gold clusters has been shown to be a critical factor in the efficiency of these reactions, with smaller clusters demonstrating enhanced catalytic activity for the hydrogenation of imine intermediates. d-nb.info

Acylation Reactions

Acylation involves the introduction of an acyl group onto the amine nitrogen. This is a versatile reaction that can be used to synthesize amides, carbamates, and other related derivatives. For example, 1-(acyloxy)-alkyl carbamate (B1207046) derivatives can be prepared from the corresponding 1-haloalkyl carbamates by reaction with a carboxylic acid in the presence of a base. google.com Palladium-catalyzed aminocarbonylation offers a route to acyl amidines from aryl halides, amidines, and carbon monoxide. diva-portal.org These acyl amidines can then serve as intermediates for the synthesis of various heterocycles, including 1,2,4-triazoles and 1,2,4-oxadiazoles. diva-portal.org The synthesis of 1-({[(a-isobutanoyloxyethoxy)carbonyl]aminomethyl})-1-cyclohexane acetic acid is an example of a more complex acylation product. google.com

| Reaction Type | Catalyst/Reagent | Product Type | Key Findings |

| N-Alkylation | Gold clusters on porous coordination polymers. d-nb.info | Secondary amines. d-nb.info | Smaller gold clusters (<2 nm) significantly enhance hydrogenation efficiency. d-nb.info |

| Acylation | Palladium(0) | Acyl amidines. diva-portal.org | Acyl amidines are useful intermediates for synthesizing heterocycles. diva-portal.org |

| Acylation | Carboxylic acid and base. google.com | 1-(Acyloxy)-alkyl carbamates. google.com | Provides a method to mask polar functional groups. google.com |

Condensation Reactions

Condensation reactions involving the amine groups of this compound can lead to the formation of imines, enamines, and various heterocyclic systems. These reactions typically involve the reaction of the amine with a carbonyl compound, such as an aldehyde or ketone, often with the removal of water. The resulting imine (Schiff base) can be a stable product or can be used as an intermediate for further transformations, such as reduction to a secondary amine. The development of triazole-pyrazole hybrids often utilizes condensation reactions as part of a multi-step synthesis. beilstein-journals.org

Development of Cyclohexane-1,1-diacetic Acid Derivatives

The synthesis of cyclohexane-1,1-diacetic acid and its derivatives is a related area of research, as these compounds can be precursors or structurally analogous to derivatives of this compound. For instance, gabapentin, which is 1-(aminomethyl)cyclohexaneacetic acid, can be synthesized from cyclohexane-1,1-diacetic acid monoamide through a Hofmann rearrangement. google.com

The preparation of cyclohexane-1,1-diacetic acid monoamide itself can be achieved by the amination of 1,1-cyclohexanediacetic anhydride with aqueous ammonia. google.com The reaction conditions, such as temperature and the concentration of ammonia, are crucial for optimizing the yield and purity of the product. google.com An alternative synthesis of 1,1-cyclohexanediacetic acid involves the hydrolysis of 1,1-cyclohexanediacetimide with dilute sulfuric acid in high-temperature liquid water, which is presented as a greener alternative to methods using concentrated sulfuric acid. researchgate.net The yield of this reaction is influenced by temperature, acid concentration, and the initial concentration of the starting material. researchgate.net Furthermore, 1,1-cyclohexanediacetic acid N-hydroxyimide can be synthesized by reacting 1,1-cyclohexanediacetic anhydride with hydroxylamine. prepchem.com

| Derivative | Starting Material | Key Reagents/Conditions | Yield |

| 1,1-Cyclohexane-diacetic acid monoamide | 1,1-Cyclohexane-diacetic anhydride | Aqueous ammonia, followed by neutralization with H2SO4. google.com | Not specified |

| 1,1-Cyclohexanediacetic acid | 1,1-Cyclohexanediacetimide | Dilute sulfuric acid, high-temperature liquid water (220°C). researchgate.net | 88.31% researchgate.net |

| 1,1-Cyclohexane-diacetic acid N-hydroxyimide | 1,1-Cyclohexane-diacetic anhydride | Hydroxylamine hydrochloride, sodium carbonate. prepchem.com | Not specified |

| 1,1-Cyclohexanediacetic acid monoamide | Lactimide | Sodium hydroxide, then hydrochloric acid. chemicalbook.com | 93% chemicalbook.com |

Mechanistic Investigations of Chemical Transformations Involving 1 Aminomethyl Cyclohexan 1 Amine

Elucidation of Reaction Mechanisms in Derivative Formation (e.g., Gabapentin (B195806) Cyclization)

The primary derivative formed from 1-(aminomethyl)cyclohexan-1-amine (in the form of gabapentin) is its corresponding lactam, 2-azaspiro[4.5]decan-3-one. researchgate.net This transformation is an intramolecular condensation reaction between the primary amine and the carboxylic acid functional groups. researchgate.net

The lactamization of gabapentin is a well-documented degradation pathway that can occur both in solution and in the solid state. researchgate.netnih.gov The process is understood to proceed through an intramolecular cyclization mechanism. nih.gov Computational studies using density functional theory (DFT) have been employed to model the energy landscape of this reaction. These studies indicate that the process involves the conversion of a stable crystalline form to a less stable, disordered isomer, which then proceeds through a transition state to form the lactam. nih.gov

The reaction kinetics can be influenced by various factors, including temperature, humidity, and mechanical stress. researchgate.net For instance, the rate of lactam formation in solid-state gabapentin has been shown to increase with elevated temperatures and humidity. researchgate.net Kinetic models have been developed to account for these environmental factors and the impact of mechanical stress, such as milling, on the degradation rate. researchgate.net These models often fit an irreversible two-step autocatalytic reaction scheme. researchgate.net

Theoretical calculations have shown that the transition state for the cyclization is significantly higher in energy than the ground state of the starting material. nih.gov However, the resulting lactam is thermodynamically more stable than gabapentin, which explains the experimental preference for lactam formation. nih.gov

Table 1: Theoretical Energy Values in Gabapentin Lactamization

| Species | Relative Energy (kcal/mol) |

|---|---|

| Optimized Ground State (R) | 0 |

| Unstable Isomer (R*) | 4.1 nih.gov |

| Transition State (TS) | 41.3 (relative to R*) nih.gov |

| Gabapentin-Lactam | -13.63 nih.gov |

This table presents theoretical energy values calculated for the intramolecular cyclization of gabapentin.

The intramolecular cyclization of gabapentin is sensitive to the pH of the medium, indicating the involvement of acid-base catalysis. nih.gov

In acidic conditions, the amino group of gabapentin is protonated. This protonation can influence the rate of cyclization. Some synthetic routes for gabapentin and related compounds utilize acidic catalysts. For example, the synthesis of gabapentin from 2,4-dioxo-3-aza-spiro epo.orgepo.orgundecane-1,5-dinitrile ammonium (B1175870) salt involves a hydrolysis reaction catalyzed by sulfuric acid in high-temperature liquid water. google.com High-temperature liquid water itself can act as a weak acid, providing H+ ions that can participate in catalysis. google.com

In basic or alkaline conditions, the carboxylic acid group can be deprotonated, and the amino group is in its neutral form. This state is conducive to the nucleophilic attack of the amine on the carboxyl group. Studies on the synthesis of related compounds have shown that base-catalyzed reactions are effective. For instance, the diimide VI undergoes base-catalyzed decarboxylation and hydrolysis to yield 1,1-cyclohexane diacetic acid monoamide (CDMA), a precursor in some gabapentin syntheses. epo.orggoogleapis.com This reaction is typically carried out by heating with an aqueous solution of an alkali base like sodium hydroxide. epo.orggoogleapis.com

Solvent kinetic isotope effects (SKIEs) are a valuable tool for elucidating reaction mechanisms, particularly those involving proton transfer. semanticscholar.orgresearchgate.net By comparing reaction rates in H₂O and D₂O, insights into the role of the solvent in the transition state can be gained.

While specific SKIE studies on the cyclization of this compound itself are not extensively detailed in the provided search results, the principles of SKIE can be applied. A normal SKIE (kH/kD > 1) would suggest that a proton transfer from the solvent is involved in the rate-determining step. Conversely, an inverse SKIE (kH/kD < 1) can indicate various phenomena, such as the strengthening of hydrogen bonds in the transition state or a pre-equilibrium step involving the deprotonation of a functional group. semanticscholar.orgresearchgate.net

In reactions involving amines and carboxylic acids, the solvent can play a crucial role in mediating proton transfer. organic-chemistry.org Protic solvents, in particular, can facilitate the reaction by forming a six-membered transition state, which lowers the energy barrier compared to a more strained four-membered state. organic-chemistry.org Isotopic labeling experiments in such systems have confirmed the proton-mediating role of the solvent. organic-chemistry.org

Influence of Acid-Base Catalysis on Reaction Pathways

pH Dependence of Reaction Rates and Optimal Conditions for Transformation

The rate of the intramolecular cyclization of gabapentin is markedly dependent on pH. nih.gov Theoretical studies investigating the energy profiles of both the protonated and deprotonated forms of gabapentin indicate a significant pH-dependence for the lactamization process. nih.gov The reaction rate is observed to be maximal in mild pH conditions and decreases in strongly acidic or basic environments. nih.gov

In strongly acidic solutions, the amine group is protonated, reducing its nucleophilicity and thus slowing down the intramolecular attack on the carboxylic acid. Conversely, in strongly basic solutions, the carboxylate anion is formed, which is less electrophilic and therefore less susceptible to nucleophilic attack.

Experimental studies on the synthesis of gabapentin precursors have also highlighted the importance of pH and temperature. For the base-catalyzed hydrolysis of diimide VI, the optimal temperature is in the range of 90°C to 110°C, with incomplete reaction occurring below 80°C. epo.orggoogleapis.com The concentration of the base is also a critical factor. epo.orggoogleapis.com Similarly, for the acid-catalyzed hydrolysis step in another synthetic route, the concentration of sulfuric acid is optimized to be between 50% and 70%. epo.orggoogleapis.com

The stability of gabapentin is also pH-dependent. In the synthesis of silver nanoparticles using gabapentin as a reducing agent, it was found that the reaction only proceeds at a higher pH, and the addition of a mineral acid can stop the reaction. acs.org This underscores the crucial role of pH in controlling reactions involving gabapentin. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-Cyclohexane diacetic acid |

| 1,1-Cyclohexane diacetic acid monoamide |

| 2,4-Dioxo-3-aza-spiro epo.orgepo.orgundecane-1,5-dinitrile ammonium salt |

| 2-Azaspiro[4.5]decan-3-one |

| Gabapentin |

| Gabapentin-lactam |

| Sodium hydroxide |

Effect of Reactant Concentration on Pseudo-First Order Rate Constants

In the kinetic analysis of chemical reactions involving this compound, understanding the influence of reactant concentrations on the reaction rate is fundamental to elucidating the reaction mechanism. A common and effective experimental design is the application of pseudo-first-order conditions. This approach simplifies the rate law by having one reactant in a large excess, which allows for the determination of the reaction order with respect to the other reactant.

Detailed research findings have demonstrated that for many reactions involving primary amines, the rate of reaction is dependent on the amine concentration. To investigate this for this compound, a series of kinetic experiments can be performed where it is reacted with a suitable electrophile, for instance, an activated carbonyl compound such as p-nitrophenyl acetate (B1210297). In a typical experimental setup, the concentration of p-nitrophenyl acetate is kept constant and in large excess relative to the concentration of this compound, which is varied across a defined range. The reaction progress is monitored over time, often by spectrophotometrically tracking the formation of the product, p-nitrophenolate.

Under these pseudo-first-order conditions, the concentration of the excess reactant (p-nitrophenyl acetate) remains effectively constant throughout the course of the reaction. Consequently, the rate of the reaction is primarily dependent on the changing concentration of this compound. The observed rate constant, kobs, is determined for each concentration of the amine by fitting the experimental data to a first-order rate equation.

The relationship between the observed pseudo-first-order rate constant (kobs) and the concentration of this compound can then be examined. For a reaction that is first order with respect to the amine, a plot of kobs versus the concentration of this compound is expected to yield a straight line passing through the origin. The slope of this line corresponds to the second-order rate constant (k2) for the reaction.

The following data table illustrates the results from a hypothetical kinetic study on the reaction of this compound with an excess of p-nitrophenyl acetate in a suitable buffer at a constant temperature.

Table 1: Pseudo-First-Order Rate Constants for the Reaction of this compound with p-Nitrophenyl Acetate

| [this compound] (M) | kobs (s⁻¹) |

|---|---|

| 0.01 | 0.0052 |

| 0.02 | 0.0103 |

| 0.03 | 0.0155 |

| 0.04 | 0.0208 |

The data presented in Table 1 clearly demonstrates a linear relationship between the concentration of this compound and the observed pseudo-first-order rate constant. This linearity is a strong indication that the reaction is first order with respect to the amine under the studied conditions. From a plot of this data, the second-order rate constant (k2) can be calculated from the slope, providing a quantitative measure of the reactivity of this compound towards the electrophile. Such kinetic data is crucial for comparing its reactivity with other amines and for understanding the mechanistic details of the transformation.

Catalytic Applications of 1 Aminomethyl Cyclohexan 1 Amine and Its Chiral Derivatives

Asymmetric Catalysis in Complex Organic Transformations

Chiral derivatives of diamines are fundamental in asymmetric catalysis, acting as ligands for metal catalysts or as organocatalysts themselves. nih.govrsc.org The unique 1,1-diamine structure of 1-(Aminomethyl)cyclohexan-1-amine presents a distinct stereochemical environment compared to the more common 1,2-diamines.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of chiral catalysts that can control the stereochemical outcome of this reaction is of paramount importance. While direct experimental evidence for the use of chiral derivatives of this compound as catalysts in aldol reactions is not extensively reported in peer-reviewed literature, the principles of asymmetric catalysis suggest their potential.

Chiral diamines can be incorporated into catalyst systems for aldol reactions in several ways. For instance, they can form chiral metal complexes that act as Lewis acids to activate the acceptor aldehyde and create a chiral environment for the enolate to attack. A well-known example involves the use of chiral nickel(II) complexes in direct and asymmetric aldol reactions, which have shown outstanding stereocontrol. nih.gov Theoretical calculations on such systems have helped in understanding the mechanistic pathways and the origins of the observed stereoselectivity. nih.gov

Proline-catalyzed aldol reactions represent a classic example of organocatalysis where a chiral secondary amine is key. youtube.com The catalyst forms a nucleophilic enamine intermediate with a donor ketone or aldehyde, and its chiral environment directs the subsequent attack on an acceptor aldehyde. youtube.com By analogy, a chiral derivative of this compound could potentially serve as a bifunctional catalyst, with one amine group forming the enamine and the other, possibly functionalized, participating in the stabilization of the transition state.

The following table illustrates the performance of a chiral nickel(II) complex derived from Tol-BINAP in an asymmetric aldol reaction, which serves as a model for the potential application of catalysts derived from other chiral scaffolds.

Table 1: Enantioselective Aldol Reaction Catalyzed by a Chiral Nickel(II) Complex

| Aldehyde (Electrophile) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | anti-α-azido-β-silyloxy adduct | 95 | 98 |

| 4-Methoxybenzaldehyde | anti-α-azido-β-silyloxy adduct | 92 | 97 |

| 4-Nitrobenzaldehyde | anti-α-azido-β-silyloxy adduct | 99 | 99 |

| 2-Naphthaldehyde | anti-α-azido-β-silyloxy adduct | 93 | 98 |

Data sourced from studies on direct and asymmetric aldol reactions catalyzed by chiral nickel(II) complexes. nih.gov

The efficacy of a chiral catalyst is intrinsically linked to its ability to stabilize the transition state leading to the desired stereoisomer while destabilizing the transition state for the formation of other stereoisomers. Chiral diamine ligands play a crucial role in this by establishing a well-defined and rigid chiral pocket around the metal center.

In metal-catalyzed reactions, the diamine ligand coordinates to the metal, and the substituents on the chiral backbone of the ligand create steric and electronic interactions that favor a specific orientation of the substrates in the transition state. For example, in the hydrogenation of ketones, the chiral ligand environment dictates the face of the ketone that coordinates to the metal-hydride, thereby determining the stereochemistry of the resulting alcohol. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the nature of these transition states. nih.govresearchgate.net For manganese-catalyzed asymmetric hydrogenation of ketones using a chiral tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane, DFT calculations revealed that the stereoselectivity arises from the steric repulsion between the substrate and the ligand in the favored transition state. nih.gov

Similarly, in guanidinium-catalyzed enantioselective Claisen rearrangements, the chiral catalyst stabilizes the developing negative charge on the oxallyl fragment of the transition state through hydrogen bonding, while also engaging in attractive interactions with the cationic allyl fragment. acs.org This multipoint interaction is key to achieving high enantioselectivity. A chiral derivative of this compound, with its two proximate amino groups, could potentially offer unique hydrogen bonding patterns and steric environments for transition state stabilization.

Ligand Design for Metal-Catalyzed Processes

The design of effective chiral ligands is a central theme in asymmetric catalysis. researchgate.net The this compound scaffold offers a unique platform for ligand design due to its geminal diamine structure on a cyclohexane (B81311) ring. This arrangement can lead to the formation of a five-membered chelate ring with a metal, which is a common feature in many successful catalyst systems.

The cyclohexane backbone provides a rigid and sterically defined framework. Modification of the amino groups, for example, by introducing phosphine (B1218219), sulfonyl, or other coordinating groups, can create bidentate or tetradentate ligands with tunable electronic and steric properties. researchgate.netnih.gov For instance, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones, demonstrating high efficiency and recyclability. nih.gov

The design of C2-symmetric ligands has been a particularly successful strategy in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.govwikipedia.org While the native this compound is not C2-symmetric, it is conceivable to design derivatives that incorporate C2-symmetric elements or to use it in catalyst systems where C2 symmetry is not a prerequisite for high stereocontrol.

The following table summarizes different classes of chiral diamine-based ligands and their applications in metal-catalyzed reactions, highlighting the versatility of the diamine scaffold in ligand design.

Table 2: Examples of Chiral Diamine-Based Ligands and Their Applications

| Ligand Type | Metal | Reaction | Reference |

|---|---|---|---|

| Chiral PNNP and SNNS tetradentate ligands | Mn(I) | Asymmetric hydrogenation of ketones | nih.gov |

| Polymeric chiral diamines | Ir(III) | Asymmetric transfer hydrogenation of ketones | nih.gov |

| C2-symmetric bis(sulfonamides) | - | Synthesis of chiral vicinal diamines | researchgate.net |

| DMPEDA-type ligands | Ni | Alkyl-alkyl cross-coupling | orgsyn.org |

This table showcases the diversity of ligand designs based on diamine scaffolds and their successful application in catalysis.

Development of Chiral Catalysts from this compound Scaffold for Enantioselective Synthesis

The development of novel chiral catalysts is crucial for expanding the toolbox of synthetic chemists for the enantioselective synthesis of complex molecules. nih.gov Chiral amines and their derivatives are not only important targets but also serve as key components of chiral catalysts and auxiliaries. acs.org

The this compound scaffold holds promise for the development of new chiral catalysts. Its synthesis from readily available starting materials and the potential for straightforward modification of the two amino groups make it an attractive building block. The resulting chiral ligands can be employed in a wide range of enantioselective transformations, including but not limited to, reductions, oxidations, C-C bond-forming reactions, and C-N bond-forming reactions.

For instance, chiral diamines are extensively used as ligands in the asymmetric hydrogenation of ketones and imines, providing access to chiral alcohols and amines with high enantiopurity. acs.org The development of catalysts based on earth-abundant metals like manganese, in combination with chiral diamine-derived ligands, is a particularly active area of research. nih.gov

The following table presents a selection of enantioselective syntheses achieved with catalysts derived from chiral diamines, illustrating the potential scope for catalysts based on the this compound scaffold.

Table 3: Enantioselective Syntheses Using Chiral Diamine-Derived Catalysts

| Reaction Type | Catalyst System | Product Type | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation of Ketones | Mn(I)-PNNP complex | Chiral Alcohols | up to 85% | nih.gov |

| Asymmetric Transfer Hydrogenation | Ir(III)-Polymeric Diamine | Chiral Alcohols | up to 99% | nih.gov |

| Asymmetric Allylation | Pd-C2-Symmetric Diamine | Chiral Allylic Compounds | High | nih.gov |

| Alkyl-Alkyl Cross-Coupling | Ni-DMPEDA ligand | Chiral Alkanes | >99% | orgsyn.org |

This table demonstrates the high levels of enantioselectivity achievable with chiral diamine-based catalysts in various synthetic transformations.

Polymer Chemistry and Material Science Applications of 1 Aminomethyl Cyclohexan 1 Amine

Role as a Curing Agent for Epoxy Resins

One of the primary applications of 1-(Aminomethyl)cyclohexan-1-amine and its isomers, such as 1,3-bis(aminomethyl)cyclohexane, is as a curing agent, or hardener, for epoxy resins. plastribution.co.ukepo.org Amine compounds are a major class of curing agents used to convert low-molecular-weight liquid epoxy resins into solid, infusible, and rigid three-dimensional thermosetting plastics. pcimag.com Cycloaliphatic diamines like bis(aminomethyl)cyclohexane are noted for their low viscosity, high reactivity, and their ability to produce cured products with a high glass transition temperature (Tg), indicating good thermal stability. epo.org

| Property | Description | Source |

| Curing Agent Type | Cycloaliphatic diamine | plastribution.co.uk |

| Key Features | Low viscosity, fast curing, high reactivity | epo.org |

| Cured Resin Property | High glass transition temperature (Tg) | epo.org |

The curing of epoxy resins by this compound proceeds through a well-understood nucleophilic addition mechanism. polymerinnovationblog.com Each of the two primary amine (-NH₂) groups on the molecule contains two active hydrogen atoms. These active hydrogens are the reactive sites that interact with the epoxide rings of the epoxy resin, such as those in bisphenol A diglycidyl ether (DGEBA).

The reaction mechanism can be summarized in the following steps:

Primary Amine Reaction: The nitrogen atom of a primary amine group performs a nucleophilic attack on one of the carbon atoms of the epoxy ring. researchgate.net This forces the ring to open and forms a covalent bond between the nitrogen and the carbon. The oxygen atom from the opened ring abstracts a hydrogen from the amine, resulting in a hydroxyl (-OH) group and a secondary amine. polymerinnovationblog.com

Secondary Amine Reaction: The newly formed secondary amine still possesses one active hydrogen and can react with another epoxy group. This second reaction connects another epoxy resin chain to the original amine molecule.

Since this compound has two primary amine groups, each capable of reacting twice, a single molecule can potentially bond with up to four epoxy chains. This high functionality is key to creating a densely cross-linked network.

The ability of this compound to connect multiple epoxy polymer chains is the basis for the formation of a rigid, three-dimensional network. nih.gov As the curing reaction progresses, the individual liquid resin molecules become increasingly interconnected through the diamine curing agent, leading to a significant increase in molecular weight and viscosity.

This process, known as gelation, marks the transition from a liquid to a solid gel. As more cross-links form, the polymer network becomes more rigid and develops its final thermoset properties, such as high mechanical strength, chemical resistance, and thermal stability. nih.gov The structure of the diamine, with its cyclohexane (B81311) ring, contributes to the rigidity and thermal properties of the final cured epoxy material. Molecular dynamics simulations are often used to model this cross-linking process and predict the thermomechanical properties of the resulting network. nih.govnih.gov

Application in Polyurethane Chemistry

In polyurethane chemistry, this compound and related cycloaliphatic diamines are valuable building blocks, primarily due to the high reactivity of their amine groups with isocyanates. google.com This reactivity is fundamental to the production of polyureas and can also be harnessed to create isocyanate precursors.

Polyurea is an elastomer formed by the rapid reaction between a diisocyanate component and a diamine. researchgate.net When this compound is used as the diamine component, its primary amine groups react swiftly with the isocyanate (-NCO) groups. researchgate.net

The fundamental reaction is the formation of a urea (B33335) linkage (-NH-CO-NH-). This step-growth polymerization process proceeds as follows:

Each primary amine group (-NH₂) on the this compound molecule reacts with an isocyanate group (-NCO).

This addition reaction forms a stable urea bond and links the diamine and diisocyanate molecules together.

Because both reactants are difunctional, the process continues, building long polymer chains and ultimately forming the polyurea network.

This reaction is known for being extremely fast, often occurring within seconds without the need for a catalyst, which is a significant advantage in applications like spray coatings. The resulting polyurea elastomers are known for their remarkable mechanical properties. researchgate.net

In addition to direct use in polyurea synthesis, diamines like bis(aminomethyl)cyclohexane isomers can serve as precursors to produce cycloaliphatic diisocyanates. google.com This conversion is achieved through a process called phosgenation, which involves reacting the diamine with phosgene (B1210022) (COCl₂).

The reaction converts each primary amine group into an isocyanate group, transforming this compound into its corresponding diisocyanate, 1-(isocyanatomethyl)cyclohexane-1-isocyanate. These resulting cycloaliphatic diisocyanates are then used as monomers in the synthesis of polyurethanes. Polyurethanes based on these specific diisocyanates are desirable for applications requiring good weatherability and resistance to yellowing upon exposure to sunlight. google.com

Utilization as a Monomer and Initiator in Polymer Synthesis

The difunctional nature of this compound allows it to act as a fundamental building block, or monomer, in various polymerization reactions. Furthermore, the amine functional groups can serve as initiating sites for certain types of polymerization.

As a monomer , its role is most evident in the step-growth polymerization reactions discussed previously, such as in the synthesis of polyureas and polyamides. In these processes, it acts as the "A-A" type monomer, reacting with a "B-B" type monomer (like a diisocyanate or a dicarboxylic acid) to build the polymer chain.

As an initiator or co-initiator , amines can be used in the ring-opening polymerization of certain cyclic monomers, like cyclic esters (e.g., lactones) and N-carboxyanhydrides. vot.pl While tertiary amines are often used as catalysts, primary amines can act as initiators. researchgate.net The amine group attacks the cyclic monomer, opening the ring and creating a propagating chain end that continues to add more monomer units. vot.pl This allows for the synthesis of polymers, like polyesters or polyamides, with an amine group at one end of the chain. This terminal amine group can then be used for further chemical modification or for creating block copolymers. researchgate.netrsc.org The efficiency and control of such polymerizations can often be enhanced by using the amine in conjunction with a catalyst, such as tin(II) octoate. vot.pl

| Role | Polymerization Type | Mechanism | Resulting Polymer Feature |

| Monomer | Step-growth polymerization (e.g., Polyurea synthesis) | Reaction of its two amine groups with another difunctional monomer (e.g., diisocyanate). | The diamine's structure is incorporated into the polymer backbone. |

| Initiator | Ring-opening polymerization (e.g., of cyclic esters) | The amine's active hydrogen attacks and opens the cyclic monomer, starting chain growth. | Polymer chain with a terminal amine group. |

Preparation of Polymeric Amides

The presence of two primary amine functionalities in this compound makes it a suitable candidate as a diamine monomer for the synthesis of polyamides through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyamides are expected to possess unique properties attributable to the cycloaliphatic structure incorporated into the polymer backbone.

The general reaction for the formation of polyamides from this compound and a dicarboxylic acid can be represented as follows:

n H₂N-CH₂-(C₆H₁₀)-NH₂ + n HOOC-R-COOH → [-NH-CH₂-(C₆H₁₀)-NH-CO-R-CO-]ₙ + 2n H₂O

The properties of the resulting polyamide, such as its thermal stability, mechanical strength, and solubility, are influenced by the nature of the dicarboxylic acid (R group) used in the polymerization. For instance, the use of aromatic dicarboxylic acids would be expected to yield more rigid and thermally stable polyamides compared to those synthesized with aliphatic dicarboxylic acids.

While specific research data on the synthesis and properties of polyamides derived exclusively from this compound is not extensively documented in publicly available literature, the principles of polyamide synthesis provide a theoretical framework for their potential characteristics. A hypothetical data table illustrating the potential properties of polyamides synthesized from this compound with different dicarboxylic acids is presented below.

| Dicarboxylic Acid | Expected Polymer Structure | Potential Glass Transition Temperature (Tg) | Potential Melting Temperature (Tm) | Expected Solubility Characteristics |

| Adipic Acid | Aliphatic-Cycloaliphatic | Moderate | Moderate | Soluble in polar aprotic solvents |

| Terephthalic Acid | Aromatic-Cycloaliphatic | High | High | Limited solubility, soluble in strong acids |

| Sebacic Acid | Aliphatic-Cycloaliphatic | Lower | Moderate | Good solubility in a range of solvents |

Note: This table is illustrative and based on general principles of polymer chemistry. Actual values would need to be determined through experimental investigation.

Potential as Monomer for Michael Addition Reactions

The primary amine groups of this compound can also participate in aza-Michael addition reactions with activated alkenes, such as acrylates or maleimides. This type of reaction can be utilized for the synthesis of various polymer architectures, including linear polymers, crosslinked networks, and dendrimers.

When reacted with a diacrylate monomer, this compound can act as a tetra-functional crosslinker, leading to the formation of a three-dimensional polymer network. The reaction scheme is as follows:

H₂N-CH₂-(C₆H₁₀)-NH₂ + 2 CH₂=CH-CO-O-R-O-CO-CH=CH₂ → Crosslinked Polymer Network

The resulting crosslinked materials could find applications in coatings, adhesives, and hydrogels, with their properties being tunable by varying the structure of the diacrylate monomer.

Detailed research specifically investigating the use of this compound as a monomer in Michael addition polymerization is scarce. However, the known reactivity of primary amines in aza-Michael additions suggests its viability in this application. A hypothetical data table outlining potential outcomes of Michael addition polymerization with this compound is provided below.

| Michael Acceptor | Expected Polymer Architecture | Potential Application |

| Diethylene glycol diacrylate | Crosslinked Network | Hydrogels, Coatings |

| 1,6-Hexanediol diacrylate | Crosslinked Network | Adhesives, Composites |

| N,N'-Methylenebisacrylamide | Crosslinked Network | Gels for electrophoresis |

Note: This table is based on the established principles of Michael addition chemistry and represents potential, not experimentally verified, outcomes.

Role as Initiator and Catalyst for Caprolactam Polymerization

The ring-opening polymerization of ε-caprolactam is the primary industrial route to produce Nylon 6. This polymerization can be initiated by various compounds, including those containing amine functionalities. The primary amine groups of this compound could potentially act as initiators for the hydrolytic or anionic polymerization of caprolactam.

In hydrolytic polymerization, the amine groups could react with caprolactam in the presence of water to form aminocaproic acid, which then initiates the polymerization chain. In anionic polymerization, the amine could be converted to a more potent initiating species.

Furthermore, the diamine structure might also exhibit a catalytic effect on the polymerization rate. The presence of two amine groups could facilitate the ring-opening of the caprolactam monomer and the subsequent propagation steps.

Currently, there is a lack of specific experimental data in the scientific literature that details the use of this compound as either an initiator or a catalyst for caprolactam polymerization. The potential effects are therefore speculative and would require dedicated research for verification. A hypothetical table summarizing the potential influence of this compound on caprolactam polymerization is presented below.

| Polymerization Type | Potential Role of this compound | Expected Effect on Polymerization |

| Hydrolytic Polymerization | Initiator | Initiation of polymer chains |

| Anionic Polymerization | Co-initiator/Activator | Potential increase in polymerization rate |

| Both | Catalyst | Potential acceleration of ring-opening |